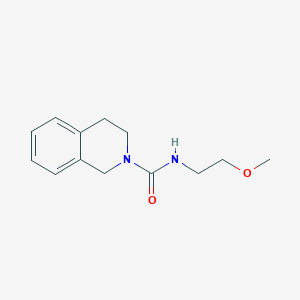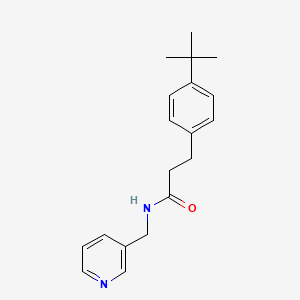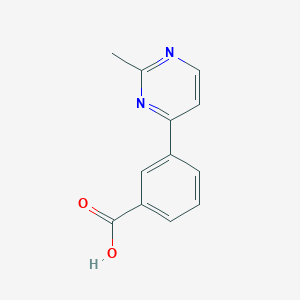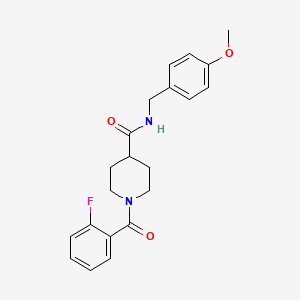![molecular formula C23H26N2O B4439236 N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4439236.png)
N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide
Vue d'ensemble
Description
N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide, also known as A-967079, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. This compound has been extensively studied for its potential therapeutic applications in various diseases and conditions.
Mécanisme D'action
N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide is a potent and selective antagonist of the TRPV1 ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and protons. Activation of TRPV1 leads to the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which are involved in pain transmission. N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide blocks the activation of TRPV1, thereby reducing the release of neurotransmitters and decreasing pain sensation.
Biochemical and Physiological Effects:
N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide has been shown to have analgesic properties in various animal models of pain. It has also been shown to reduce inflammation in animal models of arthritis and inflammatory bowel disease. In addition, it has been shown to have a good safety profile and does not produce any significant side effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide is a potent and selective antagonist of the TRPV1 ion channel, which makes it an ideal tool for studying the role of TRPV1 in various physiological and pathological conditions. However, its potency and selectivity also make it difficult to use in vivo, as it requires high doses to achieve therapeutic effects. In addition, its poor solubility in aqueous solutions can make it challenging to administer in animal models.
Orientations Futures
There are many potential future directions for the study of N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists that can be used at lower doses. Another area of interest is the investigation of the role of TRPV1 in other diseases and conditions, such as cancer and diabetes. Finally, the development of novel delivery methods for N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide could help overcome its poor solubility and improve its efficacy in vivo.
Conclusion:
N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide is a potent and selective antagonist of the TRPV1 ion channel that has potential therapeutic applications in various diseases and conditions. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are many potential future directions for the study of this compound, which could lead to the development of more effective treatments for chronic pain, inflammation, and other diseases.
Applications De Recherche Scientifique
N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have analgesic properties and can be used to treat chronic pain. It has also been studied for its potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-[4-(pyridin-2-ylmethyl)phenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c26-22(23-13-17-9-18(14-23)11-19(10-17)15-23)25-20-6-4-16(5-7-20)12-21-3-1-2-8-24-21/h1-8,17-19H,9-15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBMKJOLSUAHOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4439164.png)
![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4439173.png)


![3-amino-N-(2-hydroxy-5-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439199.png)
![N,2-dimethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439203.png)
![1-{2-hydroxy-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]propyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4439211.png)


![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4439224.png)
![2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439229.png)
![N-(2,6-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439231.png)

![1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4439249.png)